N-(2-Methoxy-6-methylbenzyl)cyclopentanamine
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Overview
Description
N-(2-Methoxy-6-methylbenzyl)cyclopentanamine is an organic compound characterized by the presence of a cyclopentanamine moiety attached to a benzyl group substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxy-6-methylbenzyl)cyclopentanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methoxy-6-methylbenzyl chloride and cyclopentanamine.
Nucleophilic Substitution Reaction: The benzyl chloride undergoes a nucleophilic substitution reaction with cyclopentanamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in various substitution reactions, including halogenation and alkylation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-Methoxy-6-methylbenzyl)cyclopentanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-6-methylbenzyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzyl ring can influence the compound’s binding affinity and selectivity. The cyclopentanamine moiety may interact with hydrophobic pockets or active sites, modulating the activity of the target protein or enzyme.
Comparison with Similar Compounds
- N-(2-Methoxybenzyl)cyclopentanamine
- N-(2-Methylbenzyl)cyclopentanamine
- N-(2-Methoxy-6-chlorobenzyl)cyclopentanamine
Comparison: N-(2-Methoxy-6-methylbenzyl)cyclopentanamine is unique due to the presence of both methoxy and methyl groups on the benzyl ring, which can significantly affect its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance the compound’s lipophilicity and ability to cross biological membranes, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[(2-methoxy-6-methylphenyl)methyl]cyclopentanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-6-5-9-14(16-2)13(11)10-15-12-7-3-4-8-12/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFGRZCUCZRRRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)CNC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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